molecular formula C7H7ClN2O2 B6192442 methyl 6-chloro-5-methylpyridazine-3-carboxylate CAS No. 2742660-93-9

methyl 6-chloro-5-methylpyridazine-3-carboxylate

Cat. No.: B6192442
CAS No.: 2742660-93-9
M. Wt: 186.6
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Description

Methyl 6-chloro-5-methylpyridazine-3-carboxylate is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-chloro-5-methylpyridazine-3-carboxylate typically involves the chlorination of 5-methylpyridazine-3-carboxylate. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under reflux conditions. The methyl esterification can be achieved using methanol in the presence of an acid catalyst like sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-5-methylpyridazine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

    Oxidation Reactions: Oxidation can lead to the formation of pyridazine N-oxides.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in acetic acid.

Major Products

    Substitution: Formation of 6-amino-5-methylpyridazine-3-carboxylate.

    Reduction: Formation of 6-chloro-5-methylpyridazine-3-carboxamide.

    Oxidation: Formation of 6-chloro-5-methylpyridazine-3-carboxylic acid N-oxide.

Mechanism of Action

The mechanism of action of methyl 6-chloro-5-methylpyridazine-3-carboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit bacterial enzymes, leading to antimicrobial effects. The molecular targets and pathways involved vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3-methylpyridazine: Similar structure but lacks the carboxylate group.

    5-Methylpyridazine-3-carboxylate: Similar structure but lacks the chlorine atom.

    6-Chloro-5-methylpyridazine: Similar structure but lacks the carboxylate group.

Uniqueness

Methyl 6-chloro-5-methylpyridazine-3-carboxylate is unique due to the presence of both the chlorine atom and the carboxylate group, which confer specific reactivity and potential biological activity. This combination allows for diverse chemical modifications and applications in various fields.

Properties

CAS No.

2742660-93-9

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.6

Purity

95

Origin of Product

United States

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